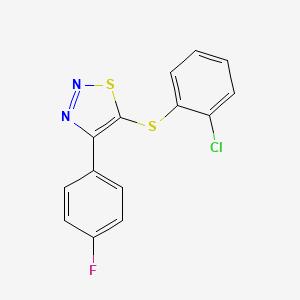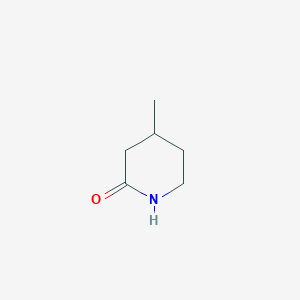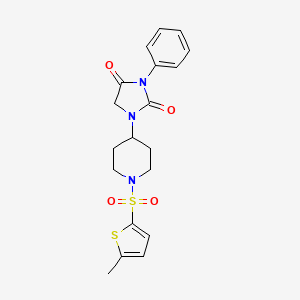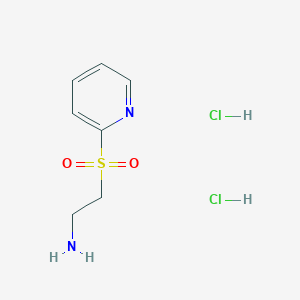
5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole” is a type of organic compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains chlorophenyl and fluorophenyl groups, which are types of aromatic rings that contain chlorine and fluorine atoms, respectively .
Synthesis Analysis
While the specific synthesis process for “5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole” is not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The starting material is often an aromatic acid, such as 4-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of “5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole” would likely be characterized by the presence of a thiadiazole ring, along with chlorophenyl and fluorophenyl groups. The exact structure would need to be confirmed by techniques such as NMR, IR, and elemental analysis .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole, focusing on six unique applications:
Antiviral Activity
5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole has shown promising antiviral properties. Research indicates that derivatives of thiadiazole compounds can inhibit the replication of viruses such as the tobacco mosaic virus (TMV). This makes them potential candidates for developing antiviral agents to protect crops and possibly extend to human antiviral therapies .
Anticancer Properties
Thiadiazole derivatives, including 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole, have been studied for their cytotoxic effects on cancer cells. These compounds can disrupt DNA replication processes, thereby inhibiting the growth of cancer cells. They have shown efficacy against various cancer cell lines, making them potential candidates for anticancer drug development .
Antibacterial and Antifungal Activities
The compound has demonstrated significant antibacterial and antifungal properties. Thiadiazole derivatives can inhibit the growth of various bacterial and fungal strains, making them useful in developing new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance .
Anti-inflammatory Effects
Research has shown that thiadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes them potential candidates for developing new anti-inflammatory drugs for treating conditions such as arthritis and other inflammatory diseases .
Anticonvulsant Activity
Thiadiazole derivatives have been investigated for their anticonvulsant properties. These compounds can modulate neurotransmitter activity in the brain, reducing the frequency and severity of seizures. This makes them potential candidates for developing new treatments for epilepsy and other seizure disorders .
Herbicidal Applications
The compound has potential applications in agriculture as a herbicide. Thiadiazole derivatives can inhibit the growth of weeds, protecting crops and improving agricultural yields. This is particularly important for sustainable agriculture practices and reducing the reliance on traditional chemical herbicides .
properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2S2/c15-11-3-1-2-4-12(11)19-14-13(17-18-20-14)9-5-7-10(16)8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMPNXSWPCLWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2599871.png)


![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide](/img/structure/B2599876.png)




![2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2599886.png)
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2599887.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2599888.png)
![N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2599889.png)
![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2599890.png)
